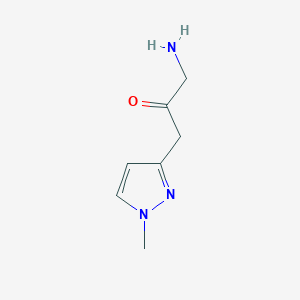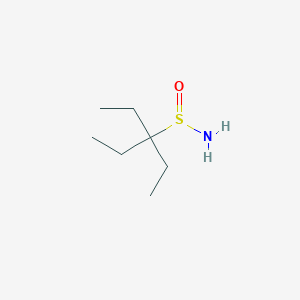
3-Ethylpentane-3-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylpentane-3-sulfinamide is an organosulfur compound with the molecular formula C7H17NOS and a molecular weight of 163.28 g/mol . This compound is characterized by the presence of a sulfinamide functional group, which is a sulfur-nitrogen bond, making it a valuable building block in various chemical syntheses .
Preparation Methods
The synthesis of 3-Ethylpentane-3-sulfinamide can be achieved through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of an oxidant and an amine, with the thiol serving as the sulfur source . Industrial production methods may involve similar oxidative coupling processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
3-Ethylpentane-3-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction of the sulfinamide group can yield sulfenamides.
Substitution: The compound can participate in substitution reactions where the sulfinamide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions are sulfonamides and sulfenamides, respectively .
Scientific Research Applications
3-Ethylpentane-3-sulfinamide has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of sulfur-nitrogen bond interactions and their biological implications.
Mechanism of Action
The mechanism of action of 3-Ethylpentane-3-sulfinamide involves its interaction with molecular targets through the sulfur-nitrogen bond. This interaction can influence various biochemical pathways, particularly those involving sulfur metabolism . The compound’s effects are mediated by its ability to form stable complexes with biological molecules, thereby modulating their activity .
Comparison with Similar Compounds
3-Ethylpentane-3-sulfinamide can be compared with other sulfinamides and sulfonamides:
Sulfenamides: These compounds have a sulfur-nitrogen bond but differ in their oxidation state.
Sulfonamides: These are more oxidized forms of sulfinamides and have broader applications in medicine as antibacterial agents.
Similar compounds include:
3-Ethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the sulfinamide group.
Sulfanilamide: A well-known sulfonamide used as an antibacterial agent.
This compound stands out due to its unique combination of a branched carbon chain and a sulfinamide functional group, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C7H17NOS |
|---|---|
Molecular Weight |
163.28 g/mol |
IUPAC Name |
3-ethylpentane-3-sulfinamide |
InChI |
InChI=1S/C7H17NOS/c1-4-7(5-2,6-3)10(8)9/h4-6,8H2,1-3H3 |
InChI Key |
DDPVOERMBGQAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)S(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate](/img/structure/B13181431.png)
![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)

![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
![3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane](/img/structure/B13181453.png)
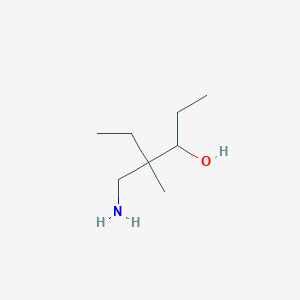
![2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181460.png)
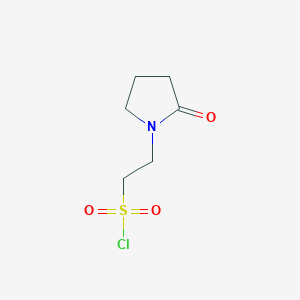
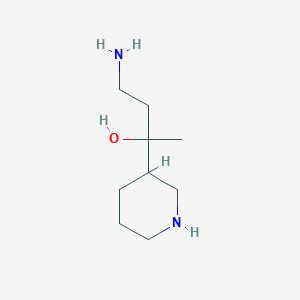
![2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13181487.png)

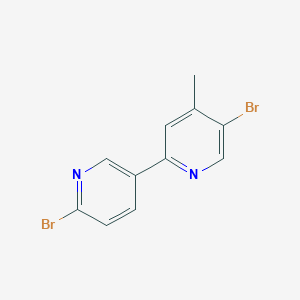
![1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13181501.png)
